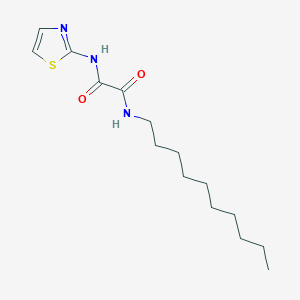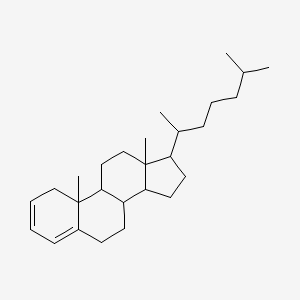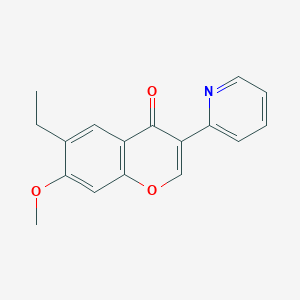
N-decyl-N'-(1,3-thiazol-2-yl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-decyl-N’-(1,3-thiazol-2-yl)ethanediamide is a chemical compound with the molecular formula C15H27N3OS It is characterized by the presence of a thiazole ring, an ethanediamide backbone, and a decyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-decyl-N’-(1,3-thiazol-2-yl)ethanediamide typically involves the reaction of decylamine with 2-bromo-1,3-thiazole in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, forming the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like acetonitrile for several hours.
Industrial Production Methods
Industrial production of N-decyl-N’-(1,3-thiazol-2-yl)ethanediamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
N-decyl-N’-(1,3-thiazol-2-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The ethanediamide backbone can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced ethanediamide derivatives.
Substitution: Substituted ethanediamide products with various functional groups.
科学的研究の応用
N-decyl-N’-(1,3-thiazol-2-yl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-decyl-N’-(1,3-thiazol-2-yl)ethanediamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The decyl chain may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The ethanediamide backbone can form hydrogen bonds with biological molecules, contributing to its overall activity.
類似化合物との比較
Similar Compounds
- N-dodecyl-N’-(1,3-thiazol-2-yl)ethanediamide
- N-hexyl-N’-(1,3-thiazol-2-yl)ethanediamide
- N-(1,3-thiazol-2-yl)-N’-(2,4,5-trichlorophenyl)ethanediamide
Uniqueness
N-decyl-N’-(1,3-thiazol-2-yl)ethanediamide is unique due to its specific combination of a decyl chain, thiazole ring, and ethanediamide backbone. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
特性
分子式 |
C15H25N3O2S |
|---|---|
分子量 |
311.4 g/mol |
IUPAC名 |
N-decyl-N'-(1,3-thiazol-2-yl)oxamide |
InChI |
InChI=1S/C15H25N3O2S/c1-2-3-4-5-6-7-8-9-10-16-13(19)14(20)18-15-17-11-12-21-15/h11-12H,2-10H2,1H3,(H,16,19)(H,17,18,20) |
InChIキー |
UXNURLCMZXPNMH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCNC(=O)C(=O)NC1=NC=CS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Azabicyclo[2.2.2]oct-3-yl 2-phenylbutanoate hydrochloride](/img/structure/B11995984.png)
![(5Z)-3-allyl-5-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11995986.png)

![2,4-Dibromo-6-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}phenol](/img/structure/B11996008.png)

![1,3-Propanedione, 1,3-bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B11996013.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(2-chlorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996019.png)
![2-(2-chlorophenoxy)-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11996027.png)
![N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]butanamide](/img/structure/B11996035.png)
![methyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11996045.png)

![(3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11996054.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11996068.png)

